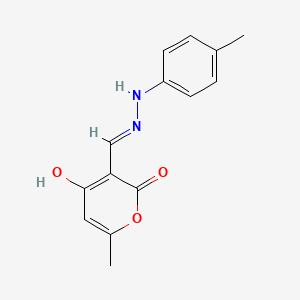

![molecular formula C6H5N3O B1417570 1H-ピラゾロ[3,4-b]ピリジン-4-オール CAS No. 31591-86-3](/img/structure/B1417570.png)

1H-ピラゾロ[3,4-b]ピリジン-4-オール

概要

説明

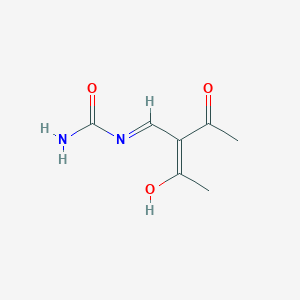

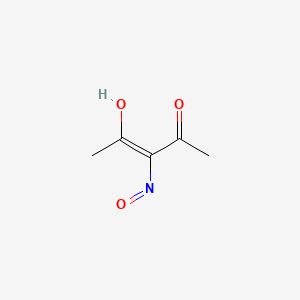

1H-Pyrazolo[3,4-b]pyridin-4-ol is a heterocyclic compound with the molecular formula C6H5N3O . It has a molecular weight of 135.13 and its IUPAC name is 3H-pyrazolo[3,4-b]pyridin-4-ol .

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been extensively studied . The synthetic methods are systematized according to the method to assemble the pyrazolopyridine system . The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine .Molecular Structure Analysis

The molecular structure of 1H-pyrazolo[3,4-b]pyridin-4-ol is composed of a pyrazole and a pyridine ring . It presents two possible tautomeric forms: the 1H- and 2H-isomers .Chemical Reactions Analysis

The chemical reactions involving 1H-pyrazolo[3,4-b]pyridin-4-ol are diverse and depend on the substituents present at positions N1, C3, C4, C5, and C6 . The synthetic methods used for their synthesis often start from both a preformed pyrazole or pyridine .Physical and Chemical Properties Analysis

1H-Pyrazolo[3,4-b]pyridin-4-ol is a solid compound . More detailed physical and chemical properties were not found in the search results.科学的研究の応用

生物医学的用途

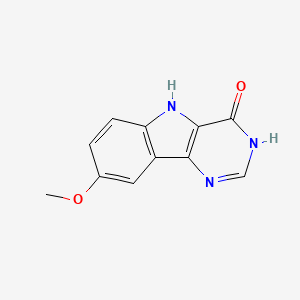

1H-ピラゾロ[3,4-b]ピリジンは、その潜在的な生物医学的用途のために広く研究されてきました。 30万を超える1H-ピラゾロ[3,4-b]ピリジンが5500以上の参考文献(2400の特許を含む)に記載されています 。 これらの化合物は、プリン塩基のアデニンとグアニンとの類似性が高いことから、医薬品化学者の関心を集めています .

阻害剤

1H-ピラゾロ[3,4-b]ピリジン誘導体は、強力なALK-L1196M阻害剤として特定されています 。これは、特定の種類のがんの標的治療薬の開発における潜在的な用途を示唆しています。

βへの親和性

βへの親和性を有する新規ピラゾロ[3,4-b]ピリジンが合成されました 。これは、β受容体を標的とする薬剤の開発における潜在的な用途を示唆しています。

反応機構と進捗状況

1H-ピラゾロ[3,4-b]ピリジン誘導体の反応機構と進捗状況を理解するための研究が進められています 。 この研究は、収率の改善と修飾誘導体の合成方法のさらなる活用につながる可能性があります .

収率の向上

1H-ピラゾロ[3,4-b]ピリジン誘導体の収率を向上させるための研究が進められています 。これは、より効率的な生産方法につながる可能性があり、これらの化合物を研究と応用においてより利用しやすくなります。

Safety and Hazards

将来の方向性

作用機序

Target of Action

1H-pyrazolo[3,4-b]pyridin-4-ol is a heterocyclic compound It’s known that these compounds have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine , suggesting that they may interact with biological targets in a similar manner to these bases.

Mode of Action

Given its structural similarity to adenine and guanine , it can be hypothesized that it might interact with its targets in a similar way as these purine bases. This could involve hydrogen bonding and stacking interactions with complementary bases in nucleic acids or proteins.

Biochemical Pathways

Given its structural similarity to adenine and guanine , it might be involved in pathways where these purine bases play a crucial role, such as DNA replication, transcription, and translation, as well as various signaling pathways.

Result of Action

Given its structural similarity to adenine and guanine , it might exert effects similar to these purine bases, potentially influencing processes such as DNA replication, transcription, and translation, as well as various signaling pathways.

生化学分析

Biochemical Properties

1H-pyrazolo[3,4-b]pyridin-4-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a potent inhibitor of cyclin-dependent kinases (CDKs), particularly CDK1 and CDK2 . These interactions are essential for regulating the cell cycle and can lead to cell cycle arrest and apoptosis in cancer cells. Additionally, 1H-pyrazolo[3,4-b]pyridin-4-ol forms hydrogen bonds with specific amino acid residues in the active sites of these enzymes, enhancing its inhibitory effects .

Cellular Effects

1H-pyrazolo[3,4-b]pyridin-4-ol exhibits significant effects on various cell types and cellular processes. It has been shown to induce cytotoxicity in cancer cell lines such as MCF-7 and HCT-116 . This compound influences cell signaling pathways, including those involved in apoptosis and cell cycle regulation. By inhibiting CDKs, 1H-pyrazolo[3,4-b]pyridin-4-ol disrupts the progression of the cell cycle, leading to cell death. Furthermore, it affects gene expression by modulating the activity of transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of action of 1H-pyrazolo[3,4-b]pyridin-4-ol involves its binding interactions with biomolecules. It acts as an inhibitor of CDKs by occupying the ATP-binding site of these enzymes, thereby preventing their activation . This inhibition leads to the accumulation of cells in the G2/M phase of the cell cycle, ultimately resulting in apoptosis. Additionally, 1H-pyrazolo[3,4-b]pyridin-4-ol can modulate gene expression by interacting with transcription factors and other DNA-binding proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1H-pyrazolo[3,4-b]pyridin-4-ol have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but it may degrade under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to 1H-pyrazolo[3,4-b]pyridin-4-ol can lead to sustained inhibition of CDKs and persistent cell cycle arrest . The compound’s efficacy may decrease over time due to potential degradation or the development of resistance in cell lines.

Dosage Effects in Animal Models

The effects of 1H-pyrazolo[3,4-b]pyridin-4-ol vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve significant therapeutic effects without causing toxicity. These findings highlight the importance of optimizing dosage regimens for potential clinical applications.

Metabolic Pathways

1H-pyrazolo[3,4-b]pyridin-4-ol is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver . The compound undergoes oxidation and conjugation reactions, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels in the body .

Transport and Distribution

The transport and distribution of 1H-pyrazolo[3,4-b]pyridin-4-ol within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of 1H-pyrazolo[3,4-b]pyridin-4-ol is also affected by its lipophilicity, which determines its ability to cross biological membranes .

Subcellular Localization

1H-pyrazolo[3,4-b]pyridin-4-ol exhibits specific subcellular localization patterns that influence its activity and function. The compound can localize to the nucleus, where it interacts with DNA and transcription factors . Additionally, it can be found in the cytoplasm, where it interacts with cytosolic proteins and enzymes. Post-translational modifications, such as phosphorylation, can also affect the subcellular localization of 1H-pyrazolo[3,4-b]pyridin-4-ol, directing it to specific compartments or organelles .

特性

IUPAC Name |

1,7-dihydropyrazolo[3,4-b]pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O/c10-5-1-2-7-6-4(5)3-8-9-6/h1-3H,(H2,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDWCKMMKPOGURO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C(C1=O)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

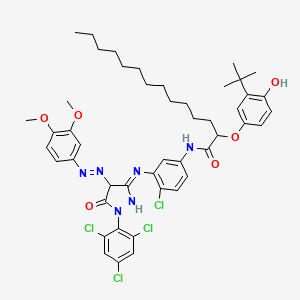

![ethyl 2-[(5-oxo-4-{(E)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]acetate](/img/structure/B1417501.png)

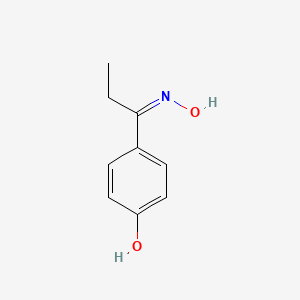

![Ethyl 2-[(carbamoylamino)methylidene]-3-oxobutanoate](/img/structure/B1417502.png)

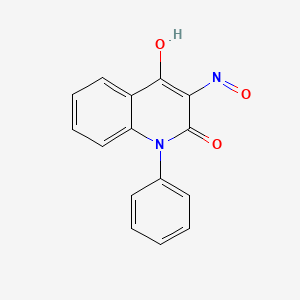

![3-{(Z)-[3-(trifluoromethyl)anilino]methylidene}-2H-chromene-2,4-dione](/img/structure/B1417505.png)

![3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propan-1-ol](/img/structure/B1417509.png)